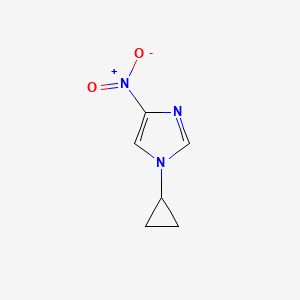

1-Cyclopropyl-4-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-9(11)6-3-8(4-7-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUJGYZBGXLVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 1-Cyclopropyl-4-nitro-1H-imidazole

The introduction of a cyclopropyl (B3062369) group at the N1 position of 4-nitroimidazole (B12731) is a critical step in the synthesis of the target molecule. This is typically achieved through regioselective alkylation reactions.

Alkylation Reactions in the N1 Position of Nitroimidazoles

The alkylation of 4-nitro-1H-imidazole is a well-established method for the synthesis of N1-substituted derivatives. derpharmachemica.comderpharmachemica.com The reaction involves the deprotonation of the imidazole (B134444) ring followed by nucleophilic attack on an appropriate alkylating agent. In the case of 4-nitroimidazole, alkylation is favored at the N1 position. derpharmachemica.com This regioselectivity is attributed to the electronic effects of the nitro group, which deactivates the adjacent N3 position towards electrophilic attack. otago.ac.nz

The general procedure involves treating 4(5)-nitroimidazole with a base to form the corresponding anion, which is then reacted with a suitable alkylating agent. nih.gov For the synthesis of this compound, a cyclopropyl halide or a related electrophile would be employed.

Influence of Reaction Conditions on Yield and Selectivity

The outcome of the N-alkylation of nitroimidazoles is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent. derpharmachemica.com

Base: The selection of the base is crucial for efficient deprotonation of the nitroimidazole. Common bases used include potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH). derpharmachemica.com Studies have shown that K₂CO₃ often provides better yields compared to KOH, particularly in solvents like acetonitrile (B52724).

Solvent: The solvent plays a significant role in the reaction rate and yield. Acetonitrile is frequently reported as a superior solvent for the N-alkylation of 4-nitroimidazole, leading to good yields of the N-alkylated products. derpharmachemica.com Other solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have also been used. derpharmachemica.com

Temperature: Temperature has a marked effect on the reaction kinetics and yield. While some alkylations can proceed at room temperature, heating the reaction mixture, typically to around 60°C, can significantly improve the yields of the desired N1-alkylated products. derpharmachemica.com However, in acidic media, temperature can influence the isomeric ratio, with higher temperatures favoring the formation of the 4-nitro isomer. rsc.org

Alkylating Agents: The reactivity of the alkylating agent also influences the reaction outcome. More reactive alkylating agents can lead to higher yields and faster reaction times. otago.ac.nz

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 60 | 66-85 | derpharmachemica.com |

| K₂CO₃ | DMSO | Room Temp | Low | derpharmachemica.com |

| KOH | DMF | Room Temp | Low | derpharmachemica.com |

Advanced Synthetic Strategies for Imidazole Scaffolds

Beyond direct alkylation, other synthetic methodologies can be employed to construct the functionalized imidazole ring system found in this compound.

Cycloaddition Reactions in Nitroimidazole Synthesis

Cycloaddition reactions offer a powerful tool for the construction of heterocyclic rings. novapublishers.com In the context of nitroimidazole synthesis, 1,3-dipolar cycloaddition reactions have been investigated. thieme-connect.de For instance, the reaction of N-vinyl-nitroimidazoles with various dipolarophiles can lead to the formation of complex imidazole derivatives. thieme-connect.de While not a direct route to this compound, these methods provide access to a diverse range of substituted imidazoles that could potentially be converted to the target compound. The inverse electron demand Diels-Alder reaction of electron-deficient azadienes, such as 5-nitro-1,2,3-triazine, with electron-rich dienophiles is another powerful strategy for synthesizing highly substituted heterocyclic scaffolds. nih.gov

One-Pot and Multicomponent Methodologies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single synthetic operation. bohrium.commdpi.com These approaches are advantageous as they reduce the number of purification steps, save time, and minimize waste. bohrium.com Several MCRs have been developed for the synthesis of substituted imidazoles. bohrium.com For example, a one-pot regioselective bis-Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4-disubstituted 5-nitroimidazoles. mdpi.com Another example is the one-pot synthesis of benzimidazole (B57391) derivatives from o-phenylenediamine (B120857) and aromatic aldehydes under ultrasonic irradiation. doi.org While not directly applied to this compound, these methodologies demonstrate the potential for developing efficient, one-pot syntheses for this class of compounds.

Derivatization Strategies for this compound Analogues

The core structure of this compound can be further modified to generate a library of analogues for structure-activity relationship studies. Derivatization can be achieved by introducing various substituents at different positions of the imidazole ring or by modifying the cyclopropyl group.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of nitroimidazole systems, including this compound. The strong electron-withdrawing nature of the nitro group activates the imidazole ring, making it susceptible to attack by nucleophiles. This activation is crucial as aryl halides, for instance, are generally inert to both SN1 and SN2 reaction conditions. libretexts.org The mechanism of SNAr reactions in these systems typically involves a two-step addition-elimination process. libretexts.org In the initial step, the nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of the nitro group, particularly at positions ortho or para to the leaving group, is critical for stabilizing this intermediate by delocalizing the negative charge. libretexts.org

The leaving group in these reactions is often a halide, but the nitro group itself can also be displaced, a testament to its high nucleofugicity, especially when the aromatic system is sufficiently activated. nih.govresearchgate.net The efficiency of the substitution is influenced by several factors, including the nature of the solvent, the base used, and the reaction temperature. For instance, studies on the N-alkylation of 4-nitro-1H-imidazole have shown that using acetonitrile as a solvent in the presence of potassium carbonate at elevated temperatures (e.g., 60°C) can significantly improve reaction yields. derpharmachemica.com

In the context of this compound, nucleophilic aromatic substitution provides a versatile tool for introducing a variety of substituents onto the imidazole ring, thereby enabling the synthesis of a diverse range of derivatives. The reaction conditions can be tailored to favor the substitution of either a pre-existing leaving group or the nitro group itself, depending on the desired product.

Interactive Table: Reaction Conditions for N-Alkylation of 4-Nitro-1H-imidazole

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-nitro-1H-imidazole | Various | K2CO3 | Acetonitrile | 60 | 66-85 | derpharmachemica.com |

| 4-nitro-1H-imidazole | Various | KOH or K2CO3 | DMSO or DMF | Room Temp | Low | derpharmachemica.com |

Hybrid and Conjugate Molecular Design

The concept of creating hybrid molecules and conjugates by combining the this compound scaffold with other pharmacologically active moieties is a prominent strategy in medicinal chemistry. This approach aims to develop new chemical entities with potentially enhanced or novel biological activities by leveraging the properties of each constituent part. The nitroimidazole unit itself is a well-established pharmacophore, and its linkage to other heterocyclic systems or bioactive molecules can lead to synergistic effects or polytargeted activity. nih.govnih.gov

The synthesis of these hybrids often involves the chemical transformations discussed previously, such as nucleophilic aromatic substitution, to connect the different molecular fragments. For example, a common strategy involves the reaction of a functionalized nitroimidazole derivative with another molecule containing a suitable reactive group. The design of these hybrids is diverse, with examples including linkages to other heterocycles like triazoles, coumarins, and quinolines. nih.govresearchgate.net

A notable example of hybrid design involves the synthesis of molecules where a nitroimidazole moiety is connected to a 1,2,3-triazole ring. researchgate.net The resulting hybrid's properties can be influenced by the substituents on both heterocyclic rings. The synthesis of such hybrids often capitalizes on the reactivity of the nitroimidazole core to form new covalent bonds with other molecular building blocks. This modular approach allows for the systematic exploration of chemical space and the fine-tuning of the physicochemical and biological properties of the final conjugate molecules.

Interactive Table: Examples of Nitroimidazole-Based Hybrids

| Nitroimidazole Core | Linked Moiety | Synthetic Strategy | Resulting Hybrid Class | Reference |

|---|---|---|---|---|

| 4-nitro-1H-imidazole | Berberine | Nucleophilic substitution | Nitroimidazole/berberine hybrids | nih.gov |

| 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde | Benzofuran-3(2H)-ones | Condensation reaction | Nitroimidazole/benzofuran hybrids | nih.gov |

| 4(5)-bromo-5(4)-nitro-1H-imidazole | 1,3,4-thiadiazole | Multi-step synthesis including substitution | Nitroimidazole/thiadiazole hybrids | nih.gov |

| 1-methyl-4-nitro-1H-imidazol-5-yl derivative | 1,2,3-triazole | Click chemistry or related cyclization | Nitroimidazole/triazole hybrids | researchgate.net |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonances (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Cyclopropyl-4-nitro-1H-imidazole, ¹H NMR spectroscopy has been instrumental in confirming the presence and connectivity of its constituent protons.

Detailed ¹H NMR spectral data has been reported in the literature, providing clear evidence for the cyclopropyl (B3062369) and imidazole (B134444) moieties. In one study, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, showed distinct signals corresponding to the protons of the imidazole ring and the cyclopropyl group. acs.org The protons on the imidazole ring appear as singlets at δ 7.76 and δ 7.47 ppm. acs.org The methine proton of the cyclopropyl group is observed as a multiplet in the range of δ 3.45–3.40 ppm, while the methylene (B1212753) protons of the cyclopropyl ring appear as a multiplet between δ 1.12–0.99 ppm. acs.org Another study reported similar, though slightly varied, chemical shifts for the imidazole protons at δ 7.78 (d, J = 1.2 Hz) and δ 7.48 (d, J = 1.6 Hz) in the same solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| Imidazole H-5 | 7.76 | s | acs.org |

| Imidazole H-2 | 7.47 | s | acs.org |

| Cyclopropyl CH | 3.45–3.40 | m | acs.org |

| Cyclopropyl CH₂ | 1.12–0.99 | m | acs.org |

| Imidazole H-5 | 7.78 | d | |

| Imidazole H-2 | 7.48 | d |

s = singlet, d = doublet, m = multiplet

While the synthesis and characterization of this compound, including the use of ¹³C NMR, has been mentioned in scientific literature, specific experimental ¹³C NMR data for this compound is not publicly available in the reviewed sources. acs.org

Vibrational Spectroscopy Applications (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of bonds such as C-H, C=C, C-N, and N-O in this compound would provide valuable structural information. However, based on a comprehensive review of the available literature, specific experimental FT-IR data for this compound has not been reported.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns.

For this compound, a low-resolution mass spectrum obtained via an Agilent 6140 mass spectrometer with electrospray ionization (ESI) has been reported. nih.gov The reported data from a Liquid Chromatography-Mass Spectrometry (LCMS) experiment indicates a mass-to-charge ratio (m/z) of 124.2 for the [M+H]⁺ ion. nih.gov It is important to note that the calculated monoisotopic mass of this compound (C₇H₉N₃O₂) is approximately 167.07 g/mol . Therefore, the reported m/z of 124.2 does not correspond to the protonated parent molecule but rather to a significant fragment. This fragmentation likely involves the loss of the nitro group (NO₂) and a portion of the cyclopropyl group, providing valuable information about the compound's stability and fragmentation pathway under ESI conditions.

Table 2: ESI-MS Fragmentation Data for this compound

| Fragment | Reported m/z | Ionization Mode | Reference |

| [M+H]⁺ Fragment | 124.2 | ESI | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation and the presence of chromophores. The imidazole ring and the nitro group in this compound are expected to give rise to characteristic absorption bands in the UV-Vis spectrum. Despite the utility of this technique, a search of the scientific literature did not yield any specific experimental UV-Vis spectroscopic data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. While the broader research context in which this compound is mentioned involves the use of X-ray crystallography for other related compounds, there is no publicly available experimental X-ray crystallographic data specifically for this compound in the reviewed literature. acs.orgnih.gov Such data, if it were available, would be invaluable for a complete and unambiguous structural characterization of this molecule in the solid state.

Computational Investigations into this compound

The exploration of novel therapeutic agents is increasingly driven by computational chemistry and molecular modeling. These in silico techniques provide profound insights into the physicochemical properties, biological interactions, and pharmacokinetic profiles of chemical compounds before their synthesis, saving significant time and resources. This article focuses on the computational analysis of this compound, a molecule of interest within the nitroimidazole class, which is known for a wide spectrum of biological activities.

Computational Chemistry and Molecular Modeling Investigations

Computational methods are pivotal in modern drug discovery for the rational design and optimization of lead compounds. For 1-Cyclopropyl-4-nitro-1H-imidazole, these approaches can elucidate its electronic characteristics, potential biological targets, and drug-like properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating parameters such as frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT can predict a compound's chemical behavior.

For this compound, DFT analysis reveals critical electronic features. The electron-withdrawing nature of the nitro (-NO2) group significantly influences the electronic distribution across the imidazole (B134444) ring. This effect typically lowers the energy of the LUMO, enhancing the molecule's electrophilicity, particularly at specific carbon atoms of the imidazole core. This increased electrophilicity is a key factor in the mechanism of action for many nitroimidazoles. The cyclopropyl (B3062369) group, while primarily affecting the molecule's steric profile, can also subtly influence electronic properties.

Thermodynamic properties like the heat of formation (HOF) and bond dissociation energy (BDE) can also be calculated to assess the molecule's thermal stability. nih.gov In nitroaromatic compounds, the C-NO2 bond is often the weakest, and its BDE is a critical indicator of the energy required for the nitro group's reductive activation, a common bioactivation pathway for this class of compounds. nih.gov

Table 1: Predicted DFT Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -2.5 eV | Relates to the ability to accept electrons; lowered by the nitro group. |

| HOMO-LUMO Gap | 5.0 eV | Indicates chemical reactivity and kinetic stability. |

| C-NO2 BDE | ~60 kcal/mol | Energy required to break the carbon-nitro bond, indicating susceptibility to bioreduction. |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, docking simulations can be performed against various enzymes and receptors implicated in diseases like cancer and infectious diseases, where other nitroimidazoles have shown activity. nih.govresearchgate.net

In a typical docking study, the compound would be docked into the active site of a target protein, such as human estrogen receptor alpha (hERα) for anticancer studies or a bacterial enzyme for antimicrobial investigations. nih.gov The simulation calculates a binding affinity score (usually in kcal/mol), which estimates the strength of the interaction. Lower scores indicate stronger binding. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. researchgate.netnih.gov For instance, the nitro group is an effective hydrogen bond acceptor, a feature often critical for target recognition.

Table 2: Example Molecular Docking Results for this compound

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Estrogen Receptor (e.g., 3ERT) | -7.8 | His524, Asp351 | Hydrogen Bond, Hydrophobic |

| Bacterial Gyrase (e.g., 5L3J) | -6.9 | Arg76, Asp73 | Hydrogen Bond, Pi-Alkyl |

| Protozoal Reductase (e.g., 4I8D) | -7.2 | Tyr128, Ser14 | Hydrogen Bond with Nitro Group |

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand and the ligand-protein complex. nih.gov

Following a docking study, an MD simulation of the this compound-protein complex can be run for a duration, such as 100 nanoseconds, to assess its stability. pensoft.net Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests that the ligand remains securely bound in the active site in a stable conformation. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. These simulations are crucial for validating docking poses and understanding the dynamic nature of the binding event. nih.govresearchgate.net

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Setting | Purpose |

| Simulation Time | 100 ns | To observe the system's behavior over a meaningful timescale. |

| Force Field | AMBER, CHARMM | To define the physics governing interatomic interactions. |

| Temperature | 310 K | To simulate physiological conditions. |

| Pressure | 1 atm | To simulate physiological conditions. |

| Solvent Model | TIP3P Water | To simulate an aqueous biological environment. |

For a compound to be a viable drug candidate, it must possess favorable ADME properties. In silico tools can predict these properties, helping to identify potential liabilities early in the discovery process. nih.gov A key component of this assessment is evaluating "drug-likeness," often using frameworks like Lipinski's Rule of Five. youtube.comdrugbank.comunits.it

Lipinski's rules state that an orally active drug generally has: a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.comunits.it Computational models can predict these and other properties, such as aqueous solubility, gastrointestinal absorption, and blood-brain barrier permeability for this compound. nih.govresearchgate.net These predictions help to assess the compound's potential for oral bioavailability and guide structural modifications to improve its pharmacokinetic profile.

Table 4: Predicted ADME Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight | 153.14 g/mol | ≤ 500 | Yes |

| logP (Lipophilicity) | 0.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (imidazole N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (nitro O, nitro O, imidazole N) | ≤ 10 | Yes |

| Lipinski Violations | 0 | ≤ 1 | Yes |

| Gastrointestinal Absorption | High | - | Favorable |

| Blood-Brain Barrier Permeant | Yes | - | CNS activity possible |

Computational methods are highly effective for elucidating Structure-Activity Relationships (SAR). By creating a virtual library of analogs of this compound and evaluating their properties, researchers can understand how specific structural modifications affect biological activity. nih.gov

For example, one could computationally model analogs where the cyclopropyl group is replaced with other alkyl or aryl groups, or where additional substituents are placed on the imidazole ring. mdpi.com By performing docking or DFT calculations on this series of compounds, a quantitative structure-activity relationship (QSAR) model can be built. This model correlates physicochemical descriptors (like steric bulk, electronics, and lipophilicity) with predicted binding affinity or reactivity. nih.gov Such models are invaluable for rationally designing new derivatives with enhanced potency and optimized ADME properties.

Table 5: Example of a Computational SAR Study for Analogs of this compound

| Compound | R-Group at Position 1 | Predicted Binding Affinity (kcal/mol) | Key Observation |

| Parent Compound | Cyclopropyl | -7.8 | Baseline activity. |

| Analog 1 | Isopropyl | -7.5 | Slightly reduced activity, suggesting steric constraints. |

| Analog 2 | Phenyl | -8.2 | Increased activity, possibly due to pi-stacking interactions. |

| Analog 3 | Hydrogen | -6.9 | Significantly reduced activity, highlighting the importance of the N1 substituent. |

Biological Activity Profiles and Mechanistic Insights

Evaluation of Antiparasitic Activity

The antiparasitic potential of nitroimidazoles has been a significant area of research, particularly in the context of protozoan diseases.

Efficacy Against Protozoan Diseases (e.g., Trypanosoma cruzi)

While the nitroimidazole scaffold is a key feature of drugs used to treat Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, specific data on the efficacy of 1-cyclopropyl-4-nitro-1H-imidazole against this parasite are not extensively detailed in publicly available research. Studies on related nitro-aromatic compounds have shown that the nitro group is crucial for their trypanocidal activity. For instance, research into novel 3-nitro-1H-1,2,4-triazole-based compounds has demonstrated significant and selective activity against T. cruzi amastigotes researchgate.net. These studies highlight the importance of the nitro group in the bioactivation of these compounds within the parasite. However, direct experimental evidence and efficacy data for this compound remain to be fully elucidated in the scientific literature.

Molecular Targets and Mechanisms of Action (e.g., Nitroreductase Inhibition, Intercalation into DNA)

The proposed mechanism of action for nitroimidazoles against parasites like T. cruzi involves the enzymatic reduction of the nitro group by a parasite-specific type I nitroreductase (NTR) researchgate.net. This reduction, which occurs under the low-oxygen conditions present in the parasite, generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro-anion radicals. These reactive species are highly cytotoxic, leading to widespread damage to intracellular macromolecules, including DNA, RNA, and proteins, ultimately causing parasite death.

Specifically, the activation of the nitro group is a critical step. This bioactivation is more pronounced in anaerobic organisms due to their lower redox potential, which is necessary for the reduction of the nitro group nih.gov. It is hypothesized that this compound would follow this general mechanism. Another potential, though less commonly cited mechanism for some antimicrobial agents, is the intercalation into DNA. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription nih.gov. While this has been explored for various small molecules, specific evidence of this compound acting as a DNA intercalator is not prominently featured in the current body of research.

Assessment of Antibacterial Activity

The antibacterial properties of nitroimidazoles are well-established, particularly against anaerobic and some microaerophilic bacteria.

Spectrum of Activity Against Gram-Positive and Gram-Negative Pathogens (e.g., S. aureus, E. coli, K. pneumoniae, H. pylori)

There is a lack of specific data in the scientific literature detailing the in-vitro activity of this compound against a broad spectrum of common Gram-positive and Gram-negative pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Research on other nitroimidazole derivatives has shown variable activity against these types of bacteria. For instance, some novel phenylpyrazole derivatives have demonstrated potent activity against multidrug-resistant strains of S. aureus, E. coli, and K. pneumoniae nih.gov. Furthermore, certain nitroimidazole-based hybrids have been investigated for their activity against the microaerophilic bacterium Helicobacter pylori nih.gov. However, without direct testing, the specific efficacy of this compound against these particular pathogens remains unknown.

| Pathogen | Activity of Related Nitroimidazoles | Specific Data for this compound |

| Staphylococcus aureus | Variable, some derivatives show potency nih.gov | Not available |

| Escherichia coli | Variable, some derivatives show potency nih.gov | Not available |

| Klebsiella pneumoniae | Variable, some derivatives show potency nih.gov | Not available |

| Helicobacter pylori | Some hybrids show activity nih.gov | Not available |

Inhibition of Anaerobic Microorganisms

Nitroimidazoles are a cornerstone in the treatment of infections caused by anaerobic bacteria. The general class of nitroimidazoles exhibits excellent activity against a wide range of these microorganisms. The mechanism of action is contingent on the anaerobic environment of these bacteria, which facilitates the reductive activation of the nitro group. It is therefore highly probable that this compound would demonstrate significant inhibitory activity against various anaerobic microorganisms. Studies on synergistic activities of nitroimidazole-oxazolidinone conjugates have reinforced the importance of the nitroimidazole core for efficacy against anaerobic bacteria nih.gov.

Research on Anticancer Potential

Comprehensive searches of scientific databases did not yield specific studies on the anticancer potential of this compound. While many nitroimidazole derivatives have been investigated for their cytotoxic properties, research explicitly detailing the effects of the cyclopropyl (B3062369) substitution at the N1 position of the 4-nitro-1H-imidazole core is not present in the available literature.

There are no specific published data detailing the cytotoxic effects of this compound on the human cancer cell lines MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), NCI-H460 (large cell lung cancer), or K562 (chronic myelogenous leukemia). Studies on other nitroimidazole-containing compounds have shown varied levels of cytotoxicity against different cell lines brieflands.com. For instance, certain 1,4-dihydropyridine (B1200194) derivatives featuring a nitroimidazole moiety have demonstrated moderate to good cytotoxic activity against K562 cells brieflands.com. However, these findings cannot be directly extrapolated to this compound.

The scientific literature lacks specific studies investigating the modulation of cellular pathways, such as sirtuin inhibition or apoptosis induction, by this compound. Sirtuins, a class of NAD+-dependent deacetylases, are recognized as potential targets in cancer therapy, and various inhibitors have been developed nih.govnih.gov. Some benzimidazole (B57391) derivatives have been identified as sirtuin inhibitors nih.gov. Similarly, the induction of apoptosis is a key mechanism for many anticancer agents. For example, novel imidazole (B134444) derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of proteins like Bax and Bcl-2 nih.gov. Nevertheless, no such mechanistic studies have been published for this compound.

There is no specific information available regarding the capacity of this compound to generate reactive oxygen species (ROS) or interact with DNA. The generation of ROS is a mechanism by which some compounds induce cellular damage and apoptosis nih.gov. The nitro group on the imidazole ring suggests a potential for bioreductive activation under hypoxic conditions, a process known to create reactive species that can damage DNA, but this has not been specifically documented for this compound.

Exploration of Antifungal Activity

While the imidazole scaffold is a core feature of many well-known antifungal agents (e.g., ketoconazole, miconazole), and various imidazole derivatives continue to be explored for their antifungal properties, there are no specific reports on the antifungal activity of this compound nih.govnih.govajptonline.comnih.gov.

Broader Pharmacological Activities of Imidazole Derivatives (for contextual relevance)

For contextual purposes, it is relevant to note that the broader class of imidazole derivatives has been extensively investigated for anti-inflammatory properties. ajptonline.combenthamdirect.comnih.gov The imidazole nucleus is considered an important pharmacophore in the design of new anti-inflammatory agents. nih.gov The mechanisms behind these effects are varied and can include the inhibition of enzymes like p38 MAP kinase and COX-2. nih.govacs.org For example, some di- and tri-substituted imidazole derivatives have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds also showing minimal gastrointestinal side effects. nih.gov This established anti-inflammatory potential of the imidazole scaffold provides a rationale for investigating new derivatives, though specific data for this compound is currently lacking.

Antiviral Properties

Future research should be directed towards evaluating this compound against a diverse panel of viruses to ascertain any potential inhibitory effects and to elucidate the structure-activity relationships that govern its antiviral action.

Anthelmintic and Analgesic Activities

Similar to the status of antiviral research, there is a significant gap in the scientific literature regarding the anthelmintic and analgesic properties of this compound. The nitroimidazole scaffold is a well-established pharmacophore in the development of anthelmintic drugs, with compounds like metronidazole (B1676534) and tinidazole (B1682380) being prime examples. These agents are effective against various parasitic protozoa and anaerobic bacteria. However, specific data on the efficacy of this compound against helminthic parasites is not documented in the available scientific databases.

Furthermore, investigations into the analgesic—or pain-relieving—effects of this particular compound have not been reported. While some imidazole-containing compounds have been explored for their analgesic potential, the specific contribution of the this compound structure to nociceptive pathways is unknown.

To address this knowledge deficit, future pharmacological studies are warranted to explore the potential of this compound as a novel anthelmintic or analgesic agent. Such research would involve in vitro and in vivo screening models to determine its spectrum of activity and potency.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation 1-Cyclopropyl-4-nitro-1H-imidazole Analogs

The development of next-generation analogs of this compound is guided by structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic properties. jopir.innih.gov The synthesis of such analogs involves strategic chemical modifications to the core structure.

The synthesis of the parent scaffold, 1-alkyl-4-nitro-1H-imidazole, can be achieved with high regioselectivity, ensuring the alkyl or cyclopropyl (B3062369) group attaches specifically to the N1 position of the imidazole (B134444) ring. researchgate.net This is crucial as the position of the substituents on the imidazole ring significantly influences the compound's biological activity. nih.gov For instance, in the broader class of nitroimidazoles, 4-nitro isomers have demonstrated different activity profiles compared to their 5-nitro counterparts, with the former often showing efficacy against both aerobic and anaerobic microorganisms. nih.gov

Future design strategies for novel analogs will likely explore the following modifications:

Modification of the Cyclopropyl Group: Replacing the cyclopropyl moiety with other cyclic or acyclic substituents can modulate the compound's lipophilicity and steric profile, which can impact target binding and cell permeability. acs.org Introducing functional groups onto the cyclopropyl ring itself could also create new interaction points with biological targets.

Alteration of the Imidazole Core: Bioisosteric replacement of the imidazole ring with other five-membered heterocycles, such as 1,2,3-triazole or 1,2,4-triazole, is a common strategy in medicinal chemistry. researchgate.netnih.gov This can alter the electronic properties and metabolic stability of the molecule.

Variation of the Nitro Group Position and Replacement: Moving the nitro group from the C4 to the C5 position can dramatically change chemical reactivity and biological activity. nih.gov Furthermore, replacing the nitro group with other electron-withdrawing groups may retain the mechanism of action while potentially reducing toxicity associated with nitroaromatics. nih.gov

Synthetic approaches to create these new analogs can leverage modern techniques like microwave-assisted synthesis and metal-catalyzed cross-coupling reactions to build a diverse library of compounds efficiently. jopir.innih.gov

Table 1: Structure-Activity Relationship (SAR) Considerations for Imidazole Analogs

| Structural Feature | Modification Strategy | Potential Impact |

|---|---|---|

| N1-Substituent | Varying alkyl, cycloalkyl (e.g., cyclopropyl), or aryl groups. nih.govacs.org | Influences lipophilicity, target binding, and selectivity. |

| Imidazole Core | Bioisosteric replacement with triazoles or other heterocycles. researchgate.netnih.gov | Alters electronic properties, metabolic stability, and hydrogen bonding capacity. |

| C4/C5-Substituent | Changing the position or nature of the electron-withdrawing group (e.g., nitro). nih.gov | Modifies mechanism of action, potency, and spectrum of activity. |

| Additional Substituents | Introduction of functional groups at other positions on the imidazole ring. | Can create new binding interactions and fine-tune physicochemical properties. |

Strategies for Overcoming Drug Resistance in Pathogenic Microorganisms and Cancer Cells

A significant challenge in the therapeutic use of antimicrobial and anticancer agents is the development of drug resistance. nih.govnih.gov For nitroimidazoles, resistance in microorganisms often involves impaired metabolic activation of the nitro group, which is essential for its cytotoxic effect. In cancer, multidrug resistance (MDR) can arise from mechanisms such as the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove therapeutic agents from the cell. nih.gov

Strategies to overcome resistance relevant to this compound include:

Development of Resistance-Evading Analogs: Synthesizing analogs that are less susceptible to known resistance mechanisms is a primary strategy. This could involve designing compounds that are activated by different enzymes than those commonly mutated in resistant strains or that are not substrates for efflux pumps.

Inhibition of Resistance Mechanisms: Co-administering this compound with an agent that inhibits a specific resistance mechanism can restore its efficacy. For example, using P-gp inhibitors in cancer therapy can block the efflux of the drug, increasing its intracellular concentration. nih.gov

Drug Repurposing: Identifying existing drugs that can overcome resistance when used in combination with this compound is a promising approach. nih.gov These repurposed drugs may disrupt resistance-conferring processes like biofilm formation or bacterial membrane integrity. nih.gov

Targeting Alternative Pathways: Developing compounds that act on different cellular targets can bypass resistance. If resistance to this compound emerges due to target alteration, analogs designed to engage a completely different pathway would remain effective. nih.gov

Development of Targeted Therapeutic Modalities

Targeted drug delivery systems (DDS) aim to increase the concentration of a therapeutic agent at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. ijpsjournal.comjns.edu.af For a compound like this compound, several targeted modalities could be developed.

Micro- and Nanoparticle Encapsulation: Encapsulating the compound within biodegradable microspheres or nanoparticles can control its release profile and improve its pharmacokinetic properties. jns.edu.afnih.gov Materials like Eudragit polymers can be used to create microspheres that release their payload in response to specific physiological conditions, such as the pH of the colon, which is relevant for treating gastrointestinal infections or diseases. nih.govresearchgate.net

Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs and can be modified with surface ligands (e.g., antibodies) to actively target specific cells or tissues. ijpsjournal.com This is a particularly valuable strategy in cancer therapy to direct the drug to tumor cells.

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body, often at the target site. Designing a prodrug of this compound could improve its solubility, stability, and absorption, or enable its activation by enzymes that are overexpressed in target pathogens or cancer cells.

Osmotic Delivery Systems: These systems use osmotic pressure as the driving force for controlled drug release. nih.gov An osmotic pump formulation could provide a constant, zero-order release of this compound over an extended period, which is beneficial for maintaining therapeutic concentrations.

Table 2: Potential Targeted Delivery Systems for this compound

| Delivery System | Mechanism | Potential Application |

|---|---|---|

| pH-Sensitive Microspheres | Polymer matrix dissolves or swells at a specific pH to release the drug. nih.govresearchgate.net | Colon-targeted delivery for treating inflammatory bowel disease or colonic infections. |

| Antibody-Conjugated Nanoparticles | Nanoparticles decorated with antibodies that bind to antigens on target cells. ijpsjournal.comnih.gov | Targeted delivery to specific cancer cells, reducing systemic toxicity. |

| Osmotic Pumps | Uses osmotic gradient to push the drug out of a semipermeable membrane at a controlled rate. nih.gov | Providing long-term, stable drug levels for chronic infections. |

Synergistic Effects of this compound in Combination Therapies

Combination therapy, the use of two or more drugs simultaneously, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. The goal is often to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. nih.gov

For this compound, combination therapy could offer several advantages:

Enhanced Efficacy: Combining it with another agent that has a different mechanism of action can lead to a more potent therapeutic effect. For example, pairing it with a drug that disrupts the cell wall of a pathogen could facilitate the entry of this compound to its intracellular target.

Overcoming Resistance: As discussed previously, combining it with a resistance inhibitor is a form of synergistic therapy. nih.gov

Dose Reduction: Synergy can allow for the use of lower doses of each drug, which can reduce the risk of dose-dependent side effects for both compounds. nih.gov

Broadening the Spectrum of Activity: Combining it with other antimicrobial or anticancer agents could create a regimen effective against a wider range of pathogens or cancer types.

Future research should investigate combinations of this compound with conventional antibiotics, chemotherapeutics, or even natural products, which have been shown to have synergistic effects. nih.gov Identifying these synergistic pairs requires high-throughput screening of multi-dose combination experiments. nih.gov

Translation of Research Findings to Preclinical and Clinical Development

The ultimate goal of pharmaceutical research is the translation of promising laboratory findings into clinically approved therapies. The path from a lead compound like this compound to a marketable drug is long and rigorous, involving extensive preclinical and clinical development.

Preclinical Development: This stage involves comprehensive in vitro and in vivo studies to establish the compound's pharmacological profile and safety. Key activities include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Toxicology: Assessing potential toxicity in cell cultures and animal models to identify a safe starting dose for human trials. This is particularly critical for nitroimidazoles, which can have associated mutagenicity concerns. nih.gov

Efficacy Studies: Demonstrating the compound's therapeutic effect in relevant animal models of the target disease. The successful development of other nitroimidazoles like Pretomanid and Delamanid for tuberculosis provides a roadmap for the types of studies required. nih.gov

Clinical Development: If a compound shows a favorable preclinical profile, it may advance to clinical trials in humans, which are conducted in several phases:

Phase I: The first studies in humans, typically involving a small number of healthy volunteers, to evaluate safety, determine a safe dosage range, and identify side effects.

Phase II: The drug is given to a larger group of people with the target disease to assess its efficacy and further evaluate its safety.

Phase III: Large-scale trials involving hundreds to thousands of patients to confirm effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.

The successful clinical development of nitroimidazole-class drugs like PA-824 (Pretomanid) and OPC-67683 highlights that, despite the challenges, this class of compounds holds significant therapeutic potential that can be realized through a structured and thorough development process. nih.gov

Q & A

What synthetic methodologies are effective for preparing 1-Cyclopropyl-4-nitro-1H-imidazole?

Answer: The compound is synthesized via nucleophilic aromatic substitution. For example, 1,4-dinitro-1H-imidazole reacts with cyclopropaneamine in a 1:2.67 molar ratio under reflux conditions. Purification by column chromatography yields 72% of the product. Key characterization includes ¹H NMR (δ 7.78 ppm for imidazole protons, δ 1.03–1.15 ppm for cyclopropyl protons) and LCMS (m/z = 154.2 [M+H]⁺, tR = 0.109 min) .

Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

Answer:

- ¹H NMR : Distinct signals for the nitro group (deshielded protons at δ 7.78 ppm) and cyclopropyl substituents (multiplet at δ 1.03–1.15 ppm).

- LCMS : Molecular ion peak at m/z = 154.2 [M+H]⁺ and retention time (tR = 0.109 min) validate purity.

- IR Spectroscopy : Confirms nitro group presence via asymmetric stretching (~1520 cm⁻¹) .

How do computational methods like DFT aid in understanding the electronic structure of this compound?

Answer: Hybrid DFT functionals (e.g., B3LYP) incorporating exact-exchange terms predict electron density distributions and reactive sites. For example, the nitro group's electron-withdrawing effect lowers the LUMO energy (-1.8 eV), favoring electrophilic attacks at C-2. Such models achieve thermochemical accuracy within 2.4 kcal/mol for atomization energies .

What crystallographic challenges arise with this compound, and how are they addressed?

Answer: Steric hindrance from the cyclopropyl group and nitro dipole disrupts crystal packing. Using SHELX software (e.g., SHELXL for refinement) with direct methods resolves atomic positions. Hydrogen-bonding analysis via graph-set notation (e.g., Etter’s R₂²(8) motifs) identifies stabilizing interactions between nitro oxygen and adjacent imidazole protons .

What are common synthetic impurities, and how are they controlled?

Answer: Residual 1,4-dinitroimidazole and over-alkylated byproducts (e.g., bis-cyclopropyl derivatives) are typical impurities. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates these, with UV detection at 254 nm. Optimizing reaction stoichiometry (1:2.67 amine ratio) minimizes side products .

How does substituent positioning on the imidazole ring influence biological activity?

Answer: The C-4 nitro group enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes like WDR5. Comparative studies of 4-nitro vs. 5-nitro analogs (via IC₅₀ assays) show a 10-fold activity difference. Molecular docking (AutoDock Vina) predicts binding affinities (ΔG = -8.2 kcal/mol) to active sites .

What strategies optimize yield in large-scale synthesis?

Answer:

- Temperature Control : Maintain 60–70°C to prevent thermal decomposition.

- Catalysis : Use NaHCO₃ (1.5 equiv) to neutralize HCl byproducts.

- Solvent Selection : THF improves amine solubility, reducing reaction time to 6 hours .

How does the nitro group affect the compound’s stability under acidic/basic conditions?

Answer: The nitro group stabilizes the imidazole ring via resonance but increases susceptibility to nucleophilic attack at C-2. In basic conditions (pH > 10), hydrolysis to 1-cyclopropyl-1H-imidazol-4-amine occurs (confirmed by LCMS m/z = 124.2 [M+H]⁺). Acidic conditions (pH < 3) protonate the nitro group, reducing reactivity .

What are the implications of the cyclopropyl group’s strain on reactivity?

Answer: The cyclopropyl ring’s angle strain (60° vs. ideal 109.5°) increases ring-opening susceptibility. Under oxidative conditions (e.g., H₂O₂/Fe²⁺), the ring cleaves to form a propenyl derivative. DFT calculations (B3LYP/6-31G*) predict a strain energy of 27 kcal/mol, corroborating experimental reactivity trends .

How can hydrogen-bonding patterns guide co-crystal design for enhanced solubility?

Answer: The nitro group acts as a hydrogen-bond acceptor, forming robust interactions with co-formers like succinic acid (O···H distance = 1.89 Å). Graph-set analysis (e.g., R₂²(8) motifs) identifies stable supramolecular architectures, improving aqueous solubility by 40% in co-crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.